Product packaging for ct-MZ1(Cat. No.:)

ct-MZ1

Cat. No.: B1192438
M. Wt: 1227.387
InChI Key: LQPZEKJHVGGFIQ-MMTYVPSSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Targeted Protein Degradation (TPD) Modalities in Chemical Biology

Targeted Protein Degradation (TPD) represents an innovative approach in chemical biology and drug discovery, aiming to eliminate disease-causing proteins rather than merely inhibiting their function. The concept of TPD dates back to 1999, and since then, numerous strategies have emerged, predominantly leveraging the ubiquitin-proteasome system (UPS) to target intracellular proteins. genebiosystems.comgenecards.org Key TPD modalities include PROTACs, molecular glues, degradation tags (dTAGs), and specific non-genetic inhibitors of apoptosis protein-dependent protein erosive agents (SNIPERs). genebiosystems.comensembl.orguniprot.org Beyond the UPS, lysosome-dependent TPD strategies like AUTACs (Autophagy Targeting Chimeras) and LYTACs (Lysosome-Targeting Chimeras) have expanded the scope to encompass membrane proteins, extracellular proteins, and protein aggregates. uniprot.org

The journey of TPD modalities saw a significant turning point with the understanding of thalidomide's mechanism as a molecular glue degrader in 2014, which induces protein degradation by stabilizing interactions between a substrate and an E3 ligase. genebiosystems.comfortislife.com The first successful example of a PROTAC was reported in 2001. uniprot.org PROTACs are heterobifunctional molecules composed of two ligands connected by a linker: one ligand binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This engineered proximity leads to the POI's poly-ubiquitination and subsequent degradation by the proteasome, offering a catalytic mechanism of action distinct from traditional inhibitors. genebiosystems.comfortislife.comcaymanchem.comrcsb.orgthermofisher.comuniprot.org The field has seen rapid expansion, with many PROTAC degraders now in clinical trials, highlighting their potential to target previously "undruggable" proteins. genebiosystems.comuniprot.orgfortislife.com

Overview of BET Bromodomain Proteins (BRD2, BRD3, BRD4) as Epigenetic Regulators

The Bromodomain and Extra-Terminal (BET) family of proteins comprises BRD2, BRD3, BRD4, and the testis-specific BRDT. uniprot.orgorigene.comensembl.orgcellsignal.cn These proteins are critical epigenetic readers that play a fundamental role in gene expression and cellular processes. origene.comensembl.orgcellsignal.cn Structurally, BET proteins contain two N-terminal bromodomains (BD1 and BD2) and an extra-terminal (ET) domain. origene.comcellsignal.cn Their bromodomains specifically recognize and bind to acetylated lysine (B10760008) residues on histones and other non-histone proteins, acting as "readers" of epigenetic marks. uniprot.orgorigene.comensembl.orgcellsignal.cnpromega.de

By binding to acetylated histones, BET proteins facilitate the recruitment of transcriptional regulators, such as positive transcription elongation factor b (P-TEFb), thereby contributing to transcription initiation and elongation of various oncogenic targets, including c-MYC and CCND1. thermofisher.comuniprot.orgorigene.comcellsignal.cnpromega.de Beyond transcription, BET proteins are involved in a wide array of cellular functions, including cell cycle progression, neurogenesis, differentiation, and spermatogenesis. origene.comcellsignal.cn Dysregulation of BET proteins is implicated in numerous pathological conditions, most notably various cancers, inflammation, and renal diseases, making them attractive targets for therapeutic intervention. ensembl.orgcellsignal.cn

Significance of MZ1 as a Foundational PROTAC Targeting BET Proteins

MZ1 is recognized as a first-in-class PROTAC that specifically targets and degrades BET proteins. caymanchem.com Its design involves conjugating JQ1, a pan-BET inhibitor, to VH032, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, via a polyethylene (B3416737) glycol (PEG) linker. caymanchem.comrcsb.org This bifunctional architecture enables MZ1 to bring BET proteins into close proximity with the VHL E3 ligase, triggering their ubiquitination and subsequent proteasome-dependent degradation. caymanchem.comrcsb.orgthermofisher.comuniprot.org

A notable characteristic of MZ1 is its preferential degradation of BRD4 over BRD2 and BRD3 at lower concentrations. caymanchem.comrcsb.org For instance, MZ1 induces complete degradation of BRD4 at concentrations as low as 100 nM, whereas complete degradation of BRD2 and BRD3 typically requires concentrations around 2 µM. This selectivity is further supported by DC50 values for BRD4 degradation ranging from 2-20 nM depending on the cell line, with reported values of 8 nM and 23 nM in H661 and H838 cells, respectively, demonstrating approximately 10-fold selectivity over BRD2 and BRD3. caymanchem.com

Detailed biophysical studies, including isothermal titration calorimetry (ITC), have elucidated the binding affinities of MZ1. It exhibits binary affinities of 15 nM for BRD4^BD2^ and 66 nM for VCB (VHL-ElonginC-ElonginB). caymanchem.com More importantly, the formation of the ternary complex involving BRD4^BD2^, MZ1, and VCB shows a dissociation constant (KD) of 3.7 nM, indicating strong cooperative binding. caymanchem.com The crystal structure of the BRD4-MZ1-VHL ternary complex (PDB: 5T35) has provided critical structural insights into how MZ1 effectively bridges the target and the E3 ligase, illuminating the molecular recognition and mechanism of action of PROTACs. thermofisher.comuniprot.org

MZ1 has demonstrated potent antiproliferative and cytotoxic effects in various cancer cell lines, including acute myeloid leukemia (AML), B-cell acute lymphoblastic leukemia (B-ALL), and diffuse large B-cell lymphoma (DLBCL). For example, it showed a pEC50 of 7.6 in Mv4-11 AML cells and a median IC50 of 49 nM in ABC DLBCL cell lines, often exhibiting greater potency than traditional BET inhibitors. A critical control in these studies is cis-MZ1, an (S)-hydroxy diastereoisomer of MZ1, which maintains comparable bromodomain binding affinity but lacks the ability to bind and recruit VCB, thus failing to induce BET protein degradation. caymanchem.com

Table 1: Key Binding and Degradation Data for MZ1

ParameterValueConditions/ContextSource
Binary Affinity (BRD4^BD2^)15 nM (Kd, ITC)Isothermal Titration Calorimetry caymanchem.com
Binary Affinity (VCB)66 nM (Kd, ITC)Isothermal Titration Calorimetry caymanchem.com
Ternary Affinity (BRD4^BD2^::MZ1::VCB)3.7 nM (KD, ITC)In presence of excess BRD4^BD2^ caymanchem.com
DC50 (BRD4 Degradation)2-20 nM (cell-line dependent)HeLa cells; 8 nM (H661 cells), 23 nM (H838 cells) caymanchem.com
Selectivity (BRD4 vs. BRD2/BRD3)~10-fold selective for BRD4DC50 values caymanchem.com
Complete Degradation (BRD4)100 nMIn cells
Complete Degradation (BRD2/BRD3)2 µMIn cells
pEC50 (AML cell lines)7.6 (in Mv4-11 cells)Potent cytotoxicity and antiproliferative effects
IC50 (ABC DLBCL cell lines)49 nM (median)72h treatment

Introduction to ct-MZ1 as a Mechanistic Probe and Its Research Utility

This compound is a chemically modified derivative of MZ1, designed to serve as a mechanistic probe, particularly for assessing cellular permeability. thermofisher.com The modification involves appending a chloroalkane tag to a solvent-exposed tert-butyl group of the original MZ1 molecule. This strategic placement ensures that the tag does not interfere with the compound's ability to form the crucial ternary complex with BRD4 and VHL, nor does it compromise its protein degradation efficacy. thermofisher.com Indeed, this compound has shown comparable BRD4 degradation to its parent compound, MZ1.

The primary research utility of this compound lies in its application within the Chloroalkane Penetration Assay (CAPA). thermofisher.comuniprot.org CAPA is a high-throughput, quantitative, and compartment-specific assay that directly measures the cytosolic penetration of chloroalkane-tagged molecules. uniprot.org The assay utilizes a cell line engineered to stably express a HaloTag-GFP fusion protein anchored to the outer mitochondrial membrane, facing the cytosol. uniprot.org When cells are treated with a cell-permeable chloroalkane-tagged molecule like this compound, it covalently reacts with and blocks the HaloTag. After washing, a chloroalkane-tagged dye is added to bind any remaining unoccupied HaloTag. The resulting fluorescence intensity, quantified by flow cytometry, is inversely proportional to the cellular penetration of the tagged molecule. uniprot.org

Studies using CAPA have provided valuable insights into the permeability characteristics of PROTACs and their individual components. For instance, this compound exhibited a CP50 value of 1420 nM in CAPA. This data revealed a striking difference in permeability compared to its tagged parental inhibitor, ct-JQ1, which had a CP50 of 8.46 pM, indicating that this compound is >165,000-fold less permeable than ct-JQ1. Furthermore, the addition of a PEG3 linker to ct-JQ1 also significantly decreased its permeability, illustrating the impact of linker length and composition on cellular uptake. Despite its lower permeability compared to the individual JQ1 component, this compound remains an effective BRD4 degrader, underscoring the complex relationship between permeability and biological activity for larger PROTAC molecules.

Table 2: Permeability Data for this compound and Related Compounds via CAPA

CompoundCP50 (nM)Relative Permeability (vs. ct-JQ1)Source
This compound14201x
ct-JQ10.00846>165,000x
ct-PEG3-JQ1Significantly higher than ct-JQ1>16,500x decrease vs. ct-JQ1

Properties

Molecular Formula

C58H77Cl2N9O10S3

Molecular Weight

1227.387

IUPAC Name

(2S,4R)-1-((R)-2-(2-((2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)thio)propan-2-yl)-17-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,16-dioxo-6,9,12-trioxa-3,15-diazaheptadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C58H77Cl2N9O10S3/c1-37-39(3)82-57-50(37)51(42-15-17-44(60)18-16-42)64-46(54-67-66-40(4)69(54)57)32-48(71)61-20-22-76-24-25-77-27-28-79-35-49(72)65-53(58(5,6)81-30-29-78-26-23-75-21-10-8-7-9-19-59)56(74)68-34-45(70)31-47(68)55(73)62-33-41-11-13-43(14-12-41)52-38(2)63-36-80-52/h11-18,36,45-47,53,70H,7-10,19-35H2,1-6H3,(H,61,71)(H,62,73)(H,65,72)/t45-,46+,47+,53-/m1/s1

InChI Key

LQPZEKJHVGGFIQ-MMTYVPSSSA-N

SMILES

O=C([C@H]1N(C([C@H](C(C)(SCCOCCOCCCCCCCl)C)NC(COCCOCCOCCNC(C[C@H]2C3=NN=C(C)N3C4=C(C(C)=C(C)S4)C(C5=CC=C(Cl)C=C5)=N2)=O)=O)=O)C[C@H](O)C1)NCC6=CC=C(C7=C(C)N=CS7)C=C6

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ct-MZ1;  ct MZ1;  ctMZ1

Origin of Product

United States

Chemical Synthesis and Advanced Analog Development of Mz1 and Ct Mz1

Synthetic Routes for MZ1 (JQ1-VHL Ligand Conjugation)

MZ1 is a bivalent degrader molecule, a PROTAC, that conjugates a bromodomain and extra-terminal (BET) domain-targeting warhead, derived from (+)-JQ1, to an E3 ubiquitin ligase ligand, VH032, which binds the VHL ligase guidetopharmacology.orgmedchemexpress.comtocris.com. This conjugation is typically achieved via a polyethylene (B3416737) glycol (PEG) linker, often a three-unit PEG linker medchemexpress.comtocris.comnih.gov. The synthetic route for MZ1 involves the chemical linking of these two distinct moieties: the pan-BET inhibitor JQ1 and the VHL ligand VH032 medchemexpress.comnih.gov. This design promotes the co-localization of the target protein (BRD4) and the E3 ligase (VHL), leading to the target protein's ubiquitination and subsequent proteasomal degradation nih.govguidetomalariapharmacology.org. MZ1 has been shown to potently and rapidly induce the selective removal of BRD4 over BRD2 and BRD3 medchemexpress.comtocris.comnih.gov.

MZ1's ability to degrade BRD4 is dose-dependent, with complete degradation observed at concentrations as low as 100 nM in HeLa cells, while higher concentrations (2 µM) are required for BRD2/3 degradation tocris.com. Biophysical studies using isothermal titration calorimetry (ITC) have characterized the binding affinities of MZ1 to various bromodomains.

Table 1: MZ1 Binding Affinities (Kd) to BET Bromodomains medchemexpress.com

Protein/BromodomainKd (nM)
BRD4 BD1382
BRD4 BD2120
BRD3 BD1119
BRD3 BD2115
BRD2 BD1307
BRD2 BD2228

Synthetic Strategies for ct-MZ1 (Chloroalkane Tag Integration)

The synthesis of this compound involves the integration of a chloroalkane tag onto the MZ1 scaffold nih.govfrontiersin.org. This modification is strategically placed to allow for the assessment of cellular permeability using assays like the Chloroalkane Penetration Assay (CAPA) nih.govfrontiersin.org. The final step in this compound synthesis is an S-alkylation reaction between an MZ1 analog containing a thiol handle and a chloroalkane tosylate species nih.govevitachem.com. This design specifically exploits a solvent-exposed tert-butyl group on MZ1 for functionalization, ensuring that the chloroalkane tag does not interfere with the formation of the ternary complex involving BRD4, MZ1, and VHL nih.govfrontiersin.org. This approach allows for direct comparison of the degradation efficiencies of this compound and its parent compound, MZ1, to evaluate the impact of the chloroalkane tag on permeability nih.gov. Despite the addition of the tag and a significant difference in cell permeability compared to smaller tagged compounds, this compound demonstrates comparable BRD4 degradation to MZ1, highlighting that PROTACs can be effective even at low intracellular concentrations due to their catalytic nature nih.gov.

Design and Synthesis of Truncated this compound Analogs for Component Analysis

The permeability of these truncated ct-compounds was assessed using the CAPA assay, revealing significant differences in their cell penetration profiles nih.gov.

Table 2: Cell Penetration (CP50) Values for this compound and Truncated Analogs nih.gov

CompoundCP50 (nM)
This compound1420
ct-JQ10.00846
ct-PEG3-JQ1139.59

Note: The CP50 for ct-PEG3-JQ1 was calculated based on the stated >16,500-fold decrease in CP50 compared to ct-JQ1, meaning ct-PEG3-JQ1 is less permeable.

The data indicated that this compound, the largest molecule, exhibited the highest CP50 value (lowest permeability), while ct-JQ1, the smallest, had the lowest CP50 (highest permeability) nih.gov. The addition of a PEG3 linker to ct-JQ1 significantly decreased its permeability, demonstrating the linker's impact on cell penetration nih.gov.

Development of Macrocyclic MZ1 Analogs for Enhanced Properties

Macrocyclization has emerged as an elegant strategy to enhance the properties of PROTACs, including cell permeability and the stability of the ternary complex frontiersin.orgfrontiersin.orgmdpi.com. The first macrocyclic PROTAC based on MZ1 was designed and synthesized by adding a second cyclizing linker to the linear MZ1 molecule frontiersin.orgmdpi.comnih.govresearchgate.net. The rationale behind this approach was to "lock" the PROTAC conformation into a bound state, thereby reducing conformational entropy and enhancing the formation of the productive ternary complex frontiersin.orgmdpi.comnih.govacs.org.

The design of these macrocyclic MZ1 analogs was informed by computational calculations and molecular dynamics simulations, leveraging the crystal structure of the VHL:MZ1:BRD4^BD2 ternary complex (PDB 5T35) mdpi.comnih.govacs.orgchemrxiv.org. This structure revealed that the VHL ligand (VH032) and the BET inhibitor (JQ1) moieties within MZ1 are in close spatial proximity, making macrocyclization a feasible strategy mdpi.comacs.org. Studies have shown that macrocyclic PROTACs can exhibit enhanced degradation potency and selectivity between homologous targets compared to their linear counterparts frontiersin.orgmdpi.comnih.gov. This approach represents a significant advancement in PROTAC design, offering a means to optimize drug-like properties through conformational restriction acs.org.

Molecular Mechanism of Action and Ternary Complex Formation

Target Protein Engagement and Bromodomain Binding Specificity (BRD4, BRD2, BRD3)

MZ1 functions by targeting bromodomain and extra-terminal (BET) proteins, which include BRD2, BRD3, and BRD4 opnme.comopnme.comacs.org. The BET-binding moiety of MZ1 is derived from JQ1, a known pan-BET inhibitor opnme.comnih.govguidetopharmacology.org. MZ1 exhibits binding affinities to the bromodomains (BDs) of these proteins, with measured dissociation constants (Kd) indicating its engagement with both first and second bromodomains (BD1 and BD2) of BRD2, BRD3, and BRD4 acs.orgmedchemexpress.comnih.gov.

Isothermal titration calorimetry (ITC) studies have shown that MZ1 binds to BRD4BD2 with a binary affinity (Kd) of 15 nM opnme.comopnme.com. Similarly, binding affinities for other BET bromodomains have been reported, such as 62 nM for BRD2BD1, 60 nM for BRD2BD2, 21 nM for BRD3BD1, 13 nM for BRD3BD2, and 39 nM for BRD4BD1 opnme.comopnme.com. These affinities are comparable to those reported for the unmodified JQ1, suggesting that the JQ1 binding mode is conserved within MZ1 acs.orgnih.gov.

The following table summarizes the binary binding affinities of MZ1 to various BET bromodomains:

BET BromodomainKd (nM)
BRD2BD162 ± 6 opnme.comopnme.com
BRD2BD260 ± 3 opnme.comopnme.com
BRD3BD121 ± 5 opnme.comopnme.com
BRD3BD213 ± 3 opnme.comopnme.com
BRD4BD139 ± 9 opnme.comopnme.com
BRD4BD215 ± 1 opnme.comopnme.com

E3 Ubiquitin Ligase Recruitment and Interaction (von Hippel-Lindau, VHL)

A critical aspect of MZ1's function is its ability to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex opnme.comopnme.comnih.govguidetopharmacology.org. MZ1 incorporates a ligand (VH032) specifically designed to bind to VHL nih.govguidetopharmacology.orgguidetopharmacology.org. The binary affinity for MZ1 binding to the VHL-ElonginC-ElonginB (VCB) complex is reported as 66 nM via ITC opnme.comopnme.com. In contrast, the negative control "cis MZ1," an (S) hydroxy diastereoisomer of MZ1, exhibits significantly weaker affinity for VCB, greater than 15 µM, and consequently fails to induce BET protein degradation opnme.comopnme.com.

The formation of a stable and cooperative ternary complex involving BRD4BD2, MZ1, and VCB is a hallmark of its mechanism, with a ternary Kd measured at 3.7 nM in the presence of excess BRD4BD2 opnme.comopnme.com. Crystal structures of the BRD4 degrader MZ1 in complex with human VHL and the BRD4 bromodomain (BRD4BD2) have provided unique insights into this ternary complex opnme.comnih.gov. These structures reveal how MZ1 folds to enable specific intermolecular interactions, dictating the preferential recruitment of the target protein into a stable complex with the E3 ligase opnme.comnih.gov. The induced protein-protein interactions within the complex bury a significant surface area, and MZ1's two "heads" recapitulate the binding modes of their respective individual ligands (JQ1 in BRD4BD2 and VH032 in VHL) nih.gov.

Hijacking of the Ubiquitin-Proteasome System for Protein Degradation

MZ1 functions as a PROTAC by hijacking the intrinsic catalytic activity of the ubiquitin-proteasome system (UPS) opnme.comopnme.comresearchgate.netnih.gov. PROTACs like MZ1 bring the target protein (e.g., BRD4) into close spatial proximity with the E3 ubiquitin ligase (VHL) opnme.comopnme.comnih.gov. This induced proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the target protein, leading to poly-ubiquitination nih.govproteomexchange.org. Once poly-ubiquitinated, the target protein is recognized and subsequently degraded by the 26S proteasome opnme.comopnme.comnih.gov. This process results in the complete removal of the protein, rather than merely inhibiting its function researchgate.net. MZ1 has been shown to induce degradation of BET proteins through VHL-mediated ubiquitination tandfonline.com.

Mechanisms of Selective Degradation and Differential Potency Across BET Family Members

MZ1 exhibits potent and rapid degradation of BRD4, with a DC50 (concentration causing 50% reduction of protein level) ranging from 2-20 nM depending on the cell line opnme.comopnme.com. Importantly, MZ1 demonstrates selectivity in its degradation, showing approximately 10-fold preferential degradation of BRD4 over BRD2 and BRD3 opnme.comopnme.com. While MZ1 leads to complete degradation of BRD4 protein, it does not reduce BRD4 mRNA levels, confirming its post-translational mechanism of action medchemexpress.com.

Studies using global protein quantification by TMT-labeling mass spectrometry in HeLa cells treated with MZ1 showed markedly selective degradation of BET proteins, with preferential degradation of BRD4 over BRD3 and BRD2 opnme.comopnme.com. Protein levels of other bromodomain-containing proteins remained unaffected opnme.comopnme.com. This selectivity is attributed to the formation of the most stable and cooperative ternary complexes between VHL and the second bromodomains (BD2s) of BET proteins, particularly with BRD4BD2 opnme.comopnme.com. A specific residue, Gly386 in BRD4BD2, contributes to this "glueing" effect in an isoform-specific manner, as evidenced by studies with reciprocal swap Gly-Glu mutants in BRD3BD2 and BRD4BD2 opnme.comopnme.com.

The differential degradation potency of MZ1 is further highlighted by the observation that while it potently degrades BRD4, the removal of BRD2 and BRD3 is not complete even after 24 hours of treatment acs.org. This selective degradation of BRD4 by MZ1 can lead to distinct gene expression profiles compared to pan-BET inhibitors like JQ1, particularly affecting genes such as FAS, TYRO3, and FGFR1 acs.orgchemicalprobes.org.

Investigating the Role of Endogenous VHL Expression in MZ1 Activity

The activity of MZ1 is critically dependent on the expression and function of the VHL E3 ubiquitin ligase acs.org. Studies have demonstrated that the efficacy of MZ1 is directly influenced by endogenous VHL expression levels tandfonline.com. For instance, downregulation of VHL expression significantly inhibits MZ1 activity in B-ALL cell lines, while overexpression of VHL enhances MZ1's activity tandfonline.com. This confirms that MZ1's ability to induce BET protein degradation is mediated through the VHL-dependent ubiquitination pathway tandfonline.com. Furthermore, VHL-deficient cells have shown to be resistant to MZ1 activity, underscoring the indispensable role of VHL in MZ1-induced protein degradation rsc.orgbiorxiv.org.

Preclinical Biological Activity and Pharmacological Effects of Mz1/ct Mz1

Cellular Impact on Malignant Cell Lines (In Vitro Studies)

MZ1 has demonstrated significant inhibitory effects on the viability and proliferation of a range of malignant cell lines in in vitro studies.

Modulation of Cell Viability and Proliferation in Acute Myeloid Leukemia (AML) Cells

MZ1 effectively suppresses the proliferation and decreases the viability of Acute Myeloid Leukemia (AML) cell lines in a dose-dependent manner nih.govresearchgate.netresearchgate.net. Studies have shown its efficacy in various AML cell lines, including NB4, Kasumi-1, MV4-11, and K562 nih.govresearchgate.netresearchgate.net. Compared to conventional BRD4 inhibitors like JQ1 and dBET1, MZ1 exhibits lower half-maximal inhibitory concentration (IC50) values and a more pronounced suppressive effect on AML cell proliferation nih.govresearchgate.net. Mechanistically, MZ1 induces the degradation of BRD4, BRD3, and BRD2 proteins and leads to the cleavage of poly-ADP-ribose polymerase (PARP) nih.govresearchgate.net. Furthermore, RNA-sequencing analysis revealed that MZ1 significantly downregulates the expression of c-Myc and ANP32B genes in AML cell lines nih.govresearchgate.net.

Table 1: IC50 Values of MZ1 in AML Cell Lines (48h Treatment)

Cell LineIC50 (µM)Source
NB40.279 nih.govresearchgate.net
Kasumi-10.074 nih.govresearchgate.net
MV4-110.110 nih.govresearchgate.net
K5620.403 nih.govresearchgate.net

Effects on Diffuse Large B-Cell Lymphoma (DLBCL) Cell Growth

MZ1 exhibits strong cytotoxic activity in activated B-cell like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL) cell lines explorationpub.comnih.gov. In a study involving seven ABC DLBCL cell lines, MZ1 demonstrated high activity with a median IC50 of 49 nmol/L explorationpub.comnih.govresearchgate.net. Notably, MZ1 was found to be more potent in vitro than the BET inhibitor birabresib (B1684437) (OTX015), inducing cell death in all tested ABC DLBCL cell lines, whereas birabresib was cytotoxic in only a fraction explorationpub.comnih.gov. MZ1 also led to a significant downregulation of BRD4, BRD2, BRD3, and MYC protein levels explorationpub.comnih.gov. In canine DLBCL (cDLBCL) models, MZ1 inhibited the proliferation of the CLBL-1 cell line and significantly downregulated MYC and LIN28B haematologica.orgashpublications.orghaematologica.org.

Table 2: Median IC50 of MZ1 in ABC DLBCL Cell Lines (72h Treatment)

Cell TypeMedian IC50 (nmol/L)Source
ABC DLBCL cells49 explorationpub.comnih.govresearchgate.net

Activity in Glioblastoma (GBM) Cell Lines

MZ1 has shown effective inhibitory activity against Glioblastoma (GBM) cell lines at relatively low concentrations nih.govresearchgate.netresearchgate.netnih.gov. It dose-dependently inhibits the proliferation of GBM cells nih.govresearchgate.net. Research indicates that MZ1 achieves its anti-cancer effects in GBM by degrading BRD4 and suppressing SDC1 nih.govresearchgate.netnih.gov.

Table 3: IC50 Values of MZ1 in GBM Cell Lines

Cell LineIC50 (µM)Source
U873.68 nih.gov
LN2290.89 nih.gov
A1720.80 nih.gov
U2510.47 nih.gov

Responses in B-Cell Acute Lymphoblastic Leukemia (B-ALL) Cells

In B-cell Acute Lymphoblastic Leukemia (B-ALL) cell lines, MZ1 induces the degradation of BET proteins, including BRD4, BRD3, and BRD2 tandfonline.comresearchgate.netnih.gov. This degradation leads to inhibited cell growth, induction of apoptosis, and cell cycle arrest in vitro tandfonline.comresearchgate.netnih.gov. MZ1 has been shown to be effective in distinct molecular subtypes of B-ALL, such as 697 (TCF3/PBX1) and RS4;11 (MLL-AF4) cell lines tandfonline.comresearchgate.netnih.gov. Its impact on inhibiting proliferation was more favorable compared to other BRD4 inhibitors like JQ1 and dBET1 tandfonline.com. Additionally, RNA-sequencing analysis revealed that MZ1 significantly downregulates the expression of Cyclin D3 (CCND3) gene in B-ALL cells tandfonline.comnih.gov.

Table 4: IC50 Values of MZ1 in B-ALL Cell Lines (48h Treatment)

Cell LineIC50 (µM)Source
6970.117 tandfonline.com
RS4;110.199 tandfonline.com

Influence on HER2 Positive Breast Cancer Cell Models (Monotherapy and Combination)

Information specifically detailing the influence of MZ1 on HER2 positive breast cancer cell models, including monotherapy and combination studies, was not found within the provided search results.

Induction of Cellular Apoptosis and Cell Cycle Arrest (G1 Phase Progression)

A consistent pharmacological effect of MZ1 across various malignant cell lines is its ability to induce cellular apoptosis and promote cell cycle arrest, particularly in the G1 phase.

In Acute Myeloid Leukemia (AML) cell lines, MZ1 has been observed to induce cell cycle arrest at the G1 phase and promote apoptosis nih.govresearchgate.net. Similarly, in B-cell Acute Lymphoblastic Leukemia (B-ALL) cells, MZ1 treatment leads to the induction of apoptosis and cell cycle arrest, with a significant elevation in the G1 phase ratio and a reduction in the G2 and S phases after 48 hours of treatment tandfonline.comresearchgate.netnih.gov. For Glioblastoma (GBM) cells, MZ1 displays a notable capability in inducing significant cell cycle arrest and apoptosis nih.govresearchgate.netresearchgate.netnih.gov. It can also induce G2 arrest in GBM cells researchgate.net. In Diffuse Large B-Cell Lymphoma (DLBCL) cell lines, MZ1 induced cell death in all tested ABC DLBCL cell lines explorationpub.comnih.gov. It also led to an accumulation of OCI-LY-10 cells in the subG0 phase within 24 hours of treatment, with G0/G1 accumulation becoming more pronounced after 72 hours explorationpub.comnih.gov.

Structure Activity Relationships Sar and Rational Protac Design

Analysis of Linker Length, Rigidity, and Chemical Composition on Degradation Efficiency

The linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of PROTAC activity, influencing the formation and stability of the ternary complex. cenmed.com

Linker Length: Studies on MZ1 and its analogs, MZ2 (with a longer linker) and MZ4 (with a shorter linker), have demonstrated that optimal linker length is crucial for degradation efficiency. MZ1, possessing a medium-length linker, exhibits the highest activity among these analogs. tocris.com Conversely, a long linker, as seen in MZ2, can lead to reduced activity by inducing an unfavorable twisting of the ternary complex conformation. tocris.com Similarly, a short linker, like that in MZ4, may result in low degradation activity because it positions the target protein's lysine (B10760008) residue unfavorably far from the ubiquitination active site, hindering efficient ubiquitination. tocris.com While increasing linker length can generally facilitate ternary complex formation and enhance biodegradation efficiency for proteins like BRD4, a sharp optimum for linker length is not always observed across all PROTAC systems. nih.govnih.gov

Rigidity: The rigidity of the linker also plays a significant role in PROTAC efficacy. The polyethylene (B3416737) glycol (PEG) linker in MZ1 has been observed to collapse upon binding, bringing the VHL E3 ligase ligand and the JQ1 target ligand into close proximity within the BRD4-MZ1-VHL ternary complex. cenmed.com Rational PROTAC design often involves developing more rigid linkers to fix the PROTAC in a conformation that maximizes induced protein-protein interactions (PPIs) between the target and the E3 ligase. cenmed.com For instance, the transformation of MZ1 to AT1 involved the use of a shorter, more rigid linker, which improved BRD4 selectivity by better discriminating among BRD proteins. cenmed.com Macrocyclization, a strategy employed in macrocyclic MZ1, aims to "lock" the PROTAC conformation in the bound state, thereby enhancing ternary complex formation and leading to improved degradation potency and selectivity. guidetopharmacology.orgcenmed.com

The following table summarizes the impact of linker characteristics on PROTAC degradation efficiency, based on studies involving MZ1 and its analogs:

PROTAC AnalogLinker Length/CharacteristicImpact on Degradation EfficiencyReference
MZ1Medium PEG linkerOptimal activity tocris.com
MZ2Long linkerLower activity than MZ1 due to twisting ternary complex conformation tocris.com
MZ4Short linkerLowest activity due to unfavorable ubiquitination state tocris.com
AT1Shorter, more rigid linkerImproved BRD4 selectivity compared to MZ1 cenmed.com
ACBl1Rigid 1,4-substituted phenyl ring (vs. flexible PEG)Improved potency cenmed.com

Role of Chloroalkane Tag (ct) Placement in ct-MZ1 for Permeability Studies

The chloroalkane tag (ct) in this compound serves a specific and crucial purpose: to enable the quantification of the molecule's cell permeability. fishersci.caguidetopharmacology.orgcenmed.comnih.govciteab.com Given that PROTACs are typically large, heterobifunctional molecules, their efficacy can be significantly limited by poor cellular penetration. fishersci.canih.govciteab.com

The ct was strategically appended to a solvent-exposed tert-butyl group of the MZ1 molecule. fishersci.caguidetopharmacology.org This particular placement was chosen based on the understanding that it would not interfere with the formation of the BRD4-MZ1-VHL ternary complex, a hypothesis supported by studies on the related degrader AT1. fishersci.ca Experimental data confirmed this design principle, showing that the addition of the chloroalkane tag to MZ1 did not compromise its ability to degrade BRD4, with this compound demonstrating comparable degradation efficiency to untagged MZ1. fishersci.ca

The Chloroalkane Penetration Assay (CAPA) is the primary method used to assess the permeability of this compound and its components. This assay provides a quantitative measure of cell penetration (CP50 values) and is particularly valuable for rank-ordering the permeability of compounds that are difficult to distinguish using conventional permeability assays like Caco-2. fishersci.canih.gov Although this compound was found to be significantly less permeable than its tagged parental inhibitor, ct-JQ1 (exhibiting a >165,000-fold difference in CP50 values), it remained an effective BRD4 degrader. fishersci.canih.gov This finding underscores the catalytic nature of PROTACs, which can drive protein degradation even at low intracellular concentrations. fishersci.ca

The permeability data for this compound and its tagged components are summarized in the following table:

CompoundCP50 (nM)Permeability Relative to ct-JQ1Reference
This compound1420>165,000-fold less permeable fishersci.canih.gov
ct-JQ10.00846Baseline (most permeable) fishersci.canih.gov
ct-PEG3-JQ1~140>16,500-fold less permeable fishersci.ca
ct-VHLN/A (less permeable than ct-O-Pom/ct-N-Pom)Variable fishersci.ca
ct-S-VHLN/A (distinct permeability profile from ct-VHL)Variable fishersci.ca

Optimization Strategies for Enhanced Degradation Potency and Target Selectivity

Rational design principles are continuously applied to optimize PROTACs for improved degradation potency and target selectivity. These strategies often involve a multifaceted approach focusing on the ternary complex, linker, and ligand interactions.

Ternary Complex Optimization: A primary strategy is to maximize the induced protein-protein interactions (PPIs) between the target protein and the E3 ligase within the ternary complex. guidetopharmacology.orgcenmed.comguidetopharmacology.orgctdbase.org The formation of these de novo PPIs, facilitated by the PROTAC, is critical for the stability and abundance of the ternary complex. cenmed.comguidetopharmacology.org Ensuring positive cooperativity in ternary complex formation is also crucial, as it leads to higher PROTAC potency and enhanced selectivity for the induced degradation of specific protein family members. cenmed.comctdbase.org Macrocyclization of PROTACs, as demonstrated with macrocyclic MZ1, is an advanced strategy to "lock" the PROTAC conformation, thereby biasing it towards the productive ternary complex and improving both degradation potency and selectivity. guidetopharmacology.orgcenmed.com

Linker Design: The linker is a key element for optimization. Strategies include fine-tuning its length, rigidity, and chemical composition (as discussed in Section 5.1). cenmed.comnih.govcenmed.comguidetopharmacology.org Adjusting the linker's characteristics can improve the PROTAC's affinity for the target protein, thereby enhancing selectivity. guidetopharmacology.org The linker's geometry and chemical composition should orient the E3 ligase and the POI in a way that facilitates optimal proximity for ubiquitination. guidetopharmacology.org

E3 Ligase Selection and Modification: The choice of E3 ubiquitin ligase is another critical optimization point. Different E3 ligases can confer unique specificities, allowing for the conversion of non-selective inhibitors into highly selective PROTACs. nih.govguidetopharmacology.org Modifying the E3 ligase ligand can also enhance the stability of the ternary complex, contributing to improved degradation efficiency. guidetopharmacology.org

Attachment Point Selection: Identifying suitable solvent-exposed positions on both the POI ligand and the E3 ligase ligand for linker attachment is crucial. guidetopharmacology.orgcenmed.comctdbase.org This ensures that the linker does not interfere with the primary binding interactions of the ligands while allowing for optimal ternary complex formation.

Kinetic and Thermodynamic Considerations: A deeper understanding of the kinetic and thermodynamic characteristics of the PROTAC system is vital for rational design. An efficient PROTAC should exhibit tight binding affinities to both the POI and the E3 ligase to effectively induce ternary complex formation and subsequent degradation. citeab.com Computational studies, such as enhanced sampling simulations and free energy calculations, are increasingly used to reveal the underlying binding characteristics and guide the rational optimization of PROTACs. citeab.comguidetoimmunopharmacology.org

Biophysical and Computational Characterization of Mz1 Mediated Complexes

Structural Elucidation of Ternary Complexes (e.g., BRD4-MZ1-VHL Crystal Structure)

The crystal structure of MZ1 bound in a ternary complex with the second bromodomain (BD2) of BRD4 (BRD4BD2) and VHL (PDB entry 5T35) was a landmark achievement, providing the first structural insights into a PROTAC bound to both an E3 ligase and a target protein nih.govopnme.comtandfonline.comnih.govnih.govrcsb.org. This 2.7 Å resolution structure revealed that MZ1 is "sandwiched" between BRD4BD2 and VHL, inducing extensive new protein-protein and protein-ligand contacts nih.govopnme.comnih.gov.

Key structural features of this ternary complex include:

MZ1's two warheads, JQ1 and VH032, recapitulate their individual binding modes within the acetyllysine-binding pocket of BRD4BD2 and the hydroxyproline-binding site of VHL, respectively nih.gov.

The ligand MZ1 folds onto itself, allowing for specific intermolecular interactions within the ternary complex opnme.comopnme.com.

The BRD4BD2 and VHL proteins come together to form a bowl-shaped interface that cups MZ1, burying otherwise solvent-exposed regions of the JQ1 and VH032 ligands nih.govnih.gov.

Specific residues contribute to the induced protein-protein interface (PPI) between BRD4BD2 and VHL. For instance, Ala384, Leu385, and Gly386 from the ZA loop of BRD4BD2 contact the -CH2-phenyl portion of VH032, while His110 and Tyr112 of VHL's β4 contact parts of JQ1 nih.gov. The PEG linker of MZ1 also forms van der Waals interactions with the BC loop of BRD4BD2 and a hydrogen bond with His437, a BD2-specific residue nih.gov.

The structural insights explained MZ1's preferential degradation of BRD4 over BRD2/3, despite the pan-selective nature of its JQ1 warhead. This selectivity is attributed to the surface complementarity and specific PPIs formed within the BRD4BD2-MZ1-VHL ternary complex nih.govopnme.comnih.govchemicalprobes.org. Mutations in key residues at the VHL-bromodomain interfaces, such as Glu383 and Ala384 in BRD4BD2, were shown to affect the cooperativity of ternary complex formation without impacting binary affinity for MZ1, highlighting the role of PPIs in selectivity nih.govnih.gov.

Thermodynamic Analysis of Ternary Complex Formation (e.g., Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) has been extensively used to analyze the thermodynamics of MZ1-mediated ternary complex formation, providing quantitative data on binding affinities (KD), enthalpy (ΔH), and entropy (ΔS) nih.govopnme.comtandfonline.comjove.com. These studies have revealed marked isoform-specific cooperativity in the formation of ternary complexes nih.govopnme.com.

Key thermodynamic findings include:

MZ1 exhibits binary affinities of 15 nM for BRD4BD2 and 66 nM for VCB (VHL-ElonginC-ElonginB) as measured by ITC opnme.com.

In the presence of excess BRD4BD2, the ternary KD for the BRD4BD2::MZ1::VCB complex is 3.7 nM, indicating a high affinity and stable complex formation opnme.com.

ITC studies confirmed that MZ1 forms the most stable and cooperative complexes with VHL and the second bromodomains (BD2s) of BET proteins, particularly BRD4BD2 opnme.com.

The Gibbs free energy (ΔG) values obtained from ITC assays are used to evaluate the stability of the ternary complex. For instance, the VCB:MZ1:BRD4BD2 complex has a lower ΔG value compared to VCB:MZ1:BRD4BD1, indicating greater stability and isoform specificity for BD2 domains tandfonline.com.

Cooperativity factors, calculated as the ratio of binary KD to ternary KD (α = KDbinary/KDternary), demonstrate strong positive cooperativity for MZ1-induced ternary complexes, with values as high as 15 from ITC and 26 from SPR for the BRD4BD2 system jove.comacs.org.

Table 1: Representative Binding Affinities for MZ1 Binary and Ternary Complexes (ITC Data)

Complex (Protein in Syringe)Species in CellKD (nM)
BRD4BD2MZ115 ± 1
VCBMZ166
VCBMZ1:BRD4BD23.7

Data adapted from opnme.com.

Kinetic Studies of Binding and Dissociation (e.g., NanoBRET Technology)

Kinetic studies provide insights into the on-rates (kon) and off-rates (koff) of MZ1 binding and ternary complex dissociation, which are critical determinants of PROTAC efficacy and residence time acs.orgnih.gov. Techniques such as Surface Plasmon Resonance (SPR) and NanoBRET have been employed to characterize these kinetic parameters.

Key kinetic findings include:

SPR data confirmed that MZ1 forms stable and long-lived complexes, particularly with BRD4BD2 and VHL opnme.comacs.org.

The dissociative half-life (t1/2 = ln2/koff) of the ternary complex is a crucial parameter, and MZ1 forms comparatively stable and long-lived ternary complexes with BRD4BD2 and BRD2BD2 and VHL acs.org.

Differences in ternary complex off-rates for various PROTACs, including MZ1, correlate with the initial rate of intracellular degradation of their targets acs.org. For example, the VHL/MZ1/BRD4BD2 ternary complex dissociates relatively slowly due to high positive cooperativity and greater complex stability acs.orgcytivalifesciences.com.

A single amino acid difference (Glu344 in BRD3BD2 vs. Gly386 in BRD4BD2) can significantly impact the kinetic profile and stability of the VHL/MZ1/BD ternary complex, leading to destabilization of complexes with BRD3BD2 acs.orgcytivalifesciences.com.

NanoBiT, a protein-fragment complementation assay, can detect protein-protein interactions and ternary complex formation in live cells, and has been used to profile the BRD4:MZ1:VCB ternary complex tandfonline.com.

Computational Modeling and Simulations

Computational modeling and simulations play a vital role in complementing experimental biophysical data, offering atomic-level insights into the dynamics, stability, and dissociation pathways of MZ1-mediated complexes nih.govacs.orgresearchgate.net.

Enhanced Sampling Simulations for Unbinding Kinetics (e.g., RAMD, Umbrella Sampling)

Enhanced sampling simulations, such as Random Accelerated Molecular Dynamics (RAMD) and Umbrella Sampling, are employed to simulate and predict the unbinding kinetics and pathways of MZ1 within its ternary complexes nih.govacs.orgresearchgate.net.

These simulations characterize the kinetic mechanism of MZ1, particularly its interactions with bromodomains of BET proteins (BRD2, BRD3, BRD4) and VHL nih.govacs.orgresearchgate.net.

RAMD simulations have successfully predicted the relative residence time of MZ1 in different BRDBD-MZ1-VHL ternary complexes, showing a strong correlation (Pearson R = 0.92) with experimental data (log10(1/koff)) nih.govacs.org.

Umbrella Sampling, combined with Potential of Mean Force (PMF) calculations, can quantify the binding free energies, revealing that the BRD4BD2-MZ1-VHL ternary complex is more stable than the BRD4BD1-MZ1-VHL complex nih.gov.

Prediction of PROTAC Residence Time and Dissociation Pathways

Computational models are used to predict the residence time of MZ1 within the ternary complex and to elucidate the molecular pathways of complex dissociation nih.govacs.orgresearchgate.net.

The stability and durability (residence time) of the target-PROTAC-E3 ligase ternary complex are crucial for higher degradation efficiency, as they ensure that more lysine (B10760008) residues on the target protein are exposed for ubiquitination nih.govacs.orgnih.govacs.org.

Characterization of Protein-Protein Interaction (PPI) Interfaces within the Ternary Complex

Computational analyses, including molecular dynamics (MD) simulations, are instrumental in characterizing the specific protein-protein interaction (PPI) interfaces formed within the MZ1-mediated ternary complex nih.govopnme.comnih.govnih.govnih.gov.

MD simulations can identify novel ligand contacts induced by ternary complex formation and quantify the enthalpic energies of individual MZ1 atoms interacting with BRD4BD2 or VHL nih.gov.

These simulations help to understand how MZ1 facilitates the interaction between BRD4 and VHL, revealing specific residues and interactions that contribute to the stability and cooperativity of the complex nih.govnih.gov. For instance, a stronger hydrogen bond interaction between MZ1 and BRD4BD2 contributes to the more stable BRD4BD2-MZ1-VHL ternary complex, leading to enhanced degradation efficiency nih.gov.

Computational studies can also identify binding pocket hotspot residues important for further mutagenesis studies, confirming experimental findings regarding the importance of specific residues for ligand contact researchgate.net.

Advanced Methodologies for Research Characterization of Mz1 and Ct Mz1

Quantitative Assessment of Protein Degradation (e.g., Western Blot Analysis)

Western blot analysis is a cornerstone technique for quantifying the degradation of target proteins induced by compounds like MZ1. This method allows for the specific detection and measurement of protein levels within a cell lysate, providing direct evidence of a degrader's efficacy.

In the characterization of MZ1, a proteolysis-targeting chimera (PROTAC) that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the bromodomain and extra-terminal domain (BET) family of proteins, Western blotting has been instrumental. Studies have consistently shown that MZ1 potently and selectively degrades BRD4, a key member of the BET family implicated in cancer.

Research findings from Western blot analyses have demonstrated that treatment of various cancer cell lines with MZ1 leads to a significant, dose-dependent reduction in BRD4 protein levels. For instance, in acute myeloid leukemia (AML) and B-cell acute lymphoblastic leukemia (B-ALL) cell lines, MZ1 treatment resulted in the near-complete degradation of BRD4. nih.govuni-muenchen.de Furthermore, these studies often show a preferential degradation of BRD4 over other BET family members, BRD2 and BRD3, at lower concentrations of MZ1. nih.gov

To ensure the observed protein degradation is a direct result of the PROTAC-mediated mechanism, an inactive diastereomer of MZ1, known as cis-MZ1, is often used as a negative control. cis-MZ1 can bind to BET proteins but is incapable of recruiting the VHL E3 ligase. Western blot analyses consistently show that cis-MZ1 fails to induce the degradation of BRD4, thereby validating that the activity of MZ1 is dependent on its ability to form a ternary complex between the target protein and the E3 ligase. nih.govnih.gov The degradation of BET proteins by MZ1 is also shown to be dependent on the proteasome, as co-treatment with a proteasome inhibitor, MG132, rescues the degradation of BRD2, BRD3, and BRD4 in a dose-dependent manner. uni-muenchen.deencodeproject.org

Table 1: Effect of MZ1 on BET Protein Levels in Various Cancer Cell Lines as Determined by Western Blot Analysis
Cell LineTreatmentTarget ProteinObserved Effect
HeLa1 µM MZ1 for 24hBRD4Marked degradation
HeLa1 µM cis-MZ1 for 24hBRD4No significant degradation
MDA-MB-2311 µM MZ1 for 4-24hBRD4Time-dependent degradation
AML cell lines (NB4, Kasumi-1, MV4-11, K562)Varying concentrations of MZ1BRD2, BRD3, BRD4Dose-dependent degradation of all three BET proteins
B-ALL cell lines (697, RS4;11)Varying concentrations of MZ1BRD2, BRD3, BRD4Dose-dependent degradation of all three BET proteins

Cellular Permeability Assessment (e.g., Chloroalkane Penetration Assay (CAPA), Caco-2 Assay)

The ability of a compound to cross the cell membrane and reach its intracellular target is a critical determinant of its therapeutic potential. For PROTACs like MZ1, which are often larger molecules, cellular permeability can be a significant challenge. Advanced assays are therefore employed to quantify this property.

The Chloroalkane Penetration Assay (CAPA) is a powerful method for quantifying the cytosolic concentration of molecules. nih.govnih.gov This assay utilizes a chloroalkane tag, which is chemically attached to the molecule of interest, creating a derivative such as ct-MZ1. researchgate.net Cells engineered to express a cytosolic HaloTag protein are then treated with the chloroalkane-tagged compound. The chloroalkane tag reacts specifically and covalently with the HaloTag protein. The extent of this reaction, which can be measured using a fluorescently labeled chloroalkane probe in a competitive manner, is inversely proportional to the concentration of the tagged compound that has entered the cytosol. This allows for the determination of a CP50 value, which is the concentration of the compound required to achieve 50% occupancy of the HaloTag protein and serves as a quantitative measure of cellular permeability. nih.govnih.gov

Table 2: Cellular Permeability Assessment Methods for MZ1 and this compound
CompoundAssayKey Finding
This compoundChloroalkane Penetration Assay (CAPA)Allows for the quantitative measurement of cytosolic penetration (CP50 value).
MZ1Caco-2 AssayHigh efflux ratio, indicating it is a P-glycoprotein substrate and likely has poor oral absorption.

Flow Cytometry for Cell Cycle Distribution and Apoptosis Evaluation

Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of single cells in a heterogeneous population. In the context of MZ1 research, it is extensively used to evaluate the compound's impact on cell cycle progression and its ability to induce apoptosis (programmed cell death).

For cell cycle analysis, cells are treated with MZ1 and then stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI) or DAPI. missouri.edumissouri.eduaugusta.eduresearchgate.netresearchgate.netbio-rad-antibodies.com The fluorescence intensity of individual cells is then measured by the flow cytometer. This allows for the quantification of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M), based on their DNA content. missouri.edumissouri.eduaugusta.eduresearchgate.netresearchgate.netbio-rad-antibodies.com Studies have shown that MZ1 can induce a G1 phase cell cycle arrest in various cancer cell lines, including AML and B-ALL. uni-muenchen.dekumc.edu

To assess apoptosis, flow cytometry is often used in conjunction with Annexin V and a viability dye like PI. nih.govnih.govresearchgate.netresearchgate.netembopress.org In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for phosphatidylserine and can be conjugated to a fluorescent molecule. By staining cells with fluorescently labeled Annexin V and PI, it is possible to distinguish between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive). nih.govnih.govresearchgate.netresearchgate.netembopress.org Research has demonstrated that MZ1 induces apoptosis in a dose-dependent manner in several cancer cell lines. uni-muenchen.dekumc.edu

Table 3: Effect of MZ1 on Cell Cycle and Apoptosis in AML Cell Lines as Determined by Flow Cytometry
Cell LineTreatmentParameter MeasuredResult
NB4MZ1 (dose-dependent)Cell Cycle DistributionIncreased percentage of cells in G1 phase
Kasumi-1MZ1 (dose-dependent)Cell Cycle DistributionIncreased percentage of cells in G1 phase
MV4-11MZ1 (dose-dependent)ApoptosisDose-dependent increase in apoptotic cells
K562MZ1 (dose-dependent)ApoptosisDose-dependent increase in apoptotic cells

Genomic and Transcriptomic Profiling (e.g., RNA-seq, ChIP-seq)

Genomic and transcriptomic profiling techniques provide a global view of the molecular changes that occur within a cell following treatment with a compound like MZ1. These methods are crucial for understanding the downstream consequences of target protein degradation and for identifying the pathways that are affected.

RNA sequencing (RNA-seq) is a powerful tool for analyzing the entire transcriptome of a cell, providing a snapshot of all the RNA molecules present at a given time. In the context of MZ1 research, RNA-seq is used to identify genes that are differentially expressed following the degradation of BET proteins. Since BET proteins are key regulators of transcription, their degradation is expected to have a profound impact on the expression of numerous genes. Studies have used RNA-seq to show that MZ1 treatment leads to the significant downregulation of key oncogenes, including c-Myc and ANP32B, in AML cell lines. uni-muenchen.denih.govnih.gov In B-ALL, RNA-seq analysis revealed that MZ1 significantly downregulates the expression of the CCND3 gene, which is involved in cell cycle progression. nih.govkumc.edu

Chromatin immunoprecipitation followed by sequencing (ChIP-seq) is a method used to identify the genome-wide binding sites of a specific protein or to map the locations of specific histone modifications. nih.govbiorxiv.orgnih.govresearchgate.netbiorxiv.orgnih.govresearchgate.net In the context of MZ1, ChIP-seq can be used to investigate how the degradation of BRD4 affects its localization on chromatin and the epigenetic landscape of the cell. For example, a study in glioblastoma cells used ChIP-seq with an antibody against H3K27ac, a marker of active enhancers, to show that MZ1 treatment leads to a reduction in the number of super-enhancer-regulated genes. nih.gov Super-enhancers are large clusters of enhancers that drive the expression of key cell identity genes and are often hijacked in cancer. This finding suggests that MZ1 can disrupt the aberrant transcriptional programs that drive glioblastoma. There is also mention of using ChIP-seq to study the occupancy of RNA polymerase II, which would provide further insight into the transcriptional consequences of BRD4 degradation. nih.govencodeproject.orgnih.gov

Table 4: Genomic and Transcriptomic Profiling of MZ1's Effects
MethodologyKey FindingsExamples of Affected Genes/Regions
RNA-seqIdentifies differentially expressed genes following MZ1 treatment.Downregulation of c-Myc, ANP32B, and CCND3.
ChIP-seq (H3K27ac)Reveals changes in the landscape of active enhancers.Reduction in the number of super-enhancer-regulated genes in glioblastoma.
ChIP-seq (RNA Polymerase II)Investigates changes in transcriptional machinery occupancy.Provides insight into the direct transcriptional consequences of BRD4 degradation.

Emerging Research Directions and Future Perspectives

Strategies to Address and Overcome PROTAC Resistance Mechanisms

The emergence of resistance to PROTACs is a significant clinical challenge. nih.govfoxchase.org Preclinical studies have shown that cancer cells can develop resistance to PROTACs through various mechanisms, often involving mutations or downregulation of the specific E3 ligase machinery recruited by the PROTAC. nih.gov For instance, resistance to the CRBN-based PROTAC ARV-825 and the VHL-based PROTAC ARV-771 has been linked to modifications in their respective E3 ligase pathways rather than the target protein itself. nih.gov

Several strategies are being explored to counteract these resistance mechanisms:

Alternating E3 Ligase Recruitment: A primary strategy involves the use of PROTACs that recruit different E3 ligases. If a cancer cell develops resistance to a VHL-based PROTAC like MZ1, a PROTAC that utilizes an alternative E3 ligase, such as CRBN, may retain its efficacy. nih.gov

Combination Therapies: Combining PROTACs with other therapeutic agents is a promising approach. foxchase.orgcancer.gov Chronic exposure to PROTACs can trigger the reprogramming of cell signaling pathways, leading to resistance. By co-administering kinase inhibitors, KRAS inhibitors, or autophagy inhibitors, it may be possible to suppress these resistance-conferring pathways and restore sensitivity to the PROTAC. foxchase.org For example, combining PIM kinase-targeting PROTACs with chemotherapy has shown increased potency in limiting tumor growth in preclinical prostate cancer models. cancer.gov

Targeting "Undruggable" Proteins: PROTAC technology inherently possesses the ability to target proteins that have been traditionally considered "undruggable." nih.gov This opens up new therapeutic avenues that could bypass conventional resistance mechanisms.

The event-driven, sub-stoichiometric mechanism of PROTACs offers a fundamental advantage over traditional occupancy-driven inhibitors, potentially overcoming resistance caused by target protein overexpression or mutation. nih.govopnme.com

Exploration of MZ1 and ct-MZ1 in Novel Preclinical Disease Models

The evaluation of MZ1 and its derivatives in various preclinical models is crucial for understanding their therapeutic potential and limitations. nih.govnih.gov These models are essential for studying disease initiation, progression, and response to novel treatments. mdpi.commdpi.com

Genetically Engineered Mouse Models (GEMMs): GEMMs provide a comprehensive representation of cancer development, as tumors arise naturally within an intact immune system. nih.gov These models are valuable for studying the effects of PROTACs like MZ1 in a physiologically relevant context, including the co-evolution of the tumor with its microenvironment. nih.govcrownbio.com

Patient-Derived Xenografts (PDXs): PDX models involve implanting human tumor tissue into immunocompromised mice. nih.govmdpi.com They are considered more reliable for predicting clinical responses to targeted therapies because they retain the histopathology and genetic features of the original human tumor. mdpi.com MZ1 has been evaluated in models of acute myeloid leukemia (AML), demonstrating potent antiproliferative effects.

Cell Line-Derived Xenografts (CDXs): While less representative of tumor heterogeneity, CDX models are widely used for initial efficacy testing. nih.gov

The table below summarizes key preclinical findings for MZ1 in different cancer models.

Model TypeCancer TypeKey Findings
Cell LinesAcute Myeloid Leukemia (AML)Potent cytotoxicity and antiproliferative effects were observed in Mv4-11 cells.
Cell LinesH661 and H838 CellsMZ1 induced preferential degradation of BRD4 over BRD2 and BRD3.
Cell LinesHeLa CellsComplete degradation of BRD4 was achieved at a concentration of 100 nM.

These preclinical studies are vital for bridging the gap between basic research and clinical application, helping to identify potential biomarkers and refine therapeutic strategies. nih.gov

Integration of MZ1-Based PROTACs with Other Preclinical Therapeutic Modalities

Combining PROTACs with other cancer treatments is a strategy aimed at achieving synergistic effects, overcoming resistance, and improving therapeutic outcomes. foxchase.orgnih.gov Preclinical research is actively exploring the integration of PROTACs with established and emerging therapies. nih.gov

Combination with Immunotherapy: There is a strong rationale for combining PROTACs with immunotherapies like checkpoint inhibitors. nih.govnews-medical.net For instance, a study in a mouse model of head and neck cancer found that combining an anti-PD1 drug with an inhibitor of the BMI1 protein (which is involved in cancer stem cell self-renewal) successfully halted tumor growth and prevented recurrence. news-medical.net The degradation of key oncogenic proteins by MZ1 could potentially enhance the efficacy of such immunotherapies by altering the tumor microenvironment.

Combination with Targeted Therapies: Acquired resistance to targeted therapies is a major clinical hurdle. nih.gov Combining a PROTAC with a targeted agent could prevent or overcome resistance. For example, inhibiting signaling pathways that are reprogrammed during chronic PROTAC exposure can restore cancer cell sensitivity. foxchase.org Preclinical studies have shown that combining PI3K gamma inhibitors with checkpoint inhibitors can lead to the complete eradication of certain tumors by boosting the anti-tumor immune response. youtube.com

Combination with Chemotherapy: The addition of PROTACs to conventional chemotherapy regimens has shown promise. In preclinical models of prostate cancer, combining a PIM kinase-targeting PROTAC with the chemotherapy drug docetaxel (B913) significantly increased cancer cell death compared to either agent alone. cancer.gov

These combination strategies aim to attack cancer through multiple, complementary mechanisms, potentially leading to more durable responses. nih.gov

Advancements in PROTAC Design Inspired by MZ1's Structural and Mechanistic Insights

The elucidation of the crystal structure of the ternary complex formed by MZ1, the VHL E3 ligase, and the second bromodomain of BRD4 (BRD4BD2) was a landmark achievement in the field. opnme.comnih.govrsc.org This structural information has provided invaluable insights into the mechanism of PROTAC-mediated degradation and has directly inspired the rational design of new and improved degraders. researchgate.net

Key insights from the MZ1 ternary complex structure include:

Cooperativity: The structure revealed that MZ1 induces cooperative binding between VHL and BRD4, meaning the two proteins bind to the MZ1-protein complex with higher affinity than they do to MZ1 alone. nih.gov This cooperativity is a key driver of efficient ternary complex formation and subsequent degradation.

Protein-Protein Interactions: The crystal structure showed novel protein-protein interactions between VHL and BRD4 that are induced by MZ1. nih.govrsc.org These "neocontacts" contribute significantly to the stability of the ternary complex.

Linker Conformation: The linker of MZ1 adopts a specific conformation that optimally positions the two proteins for interaction. researchgate.net

These insights have fueled several advancements in PROTAC design:

Structure-Based Design: Researchers can now use the MZ1 ternary complex as a template to computationally design new PROTACs with optimized linkers and binders to enhance cooperativity and ternary complex stability. rsc.orgresearchgate.net The design of the PROTAC AT1, for example, was directly inspired by the MZ1 structure to improve selectivity for BRD4. researchgate.net

Trivalent PROTACs: Inspired by MZ1, trivalent PROTACs have been developed. These molecules include an additional functional site, allowing for the attachment of imaging agents or other moieties without disrupting the degradation activity. chemrxiv.org

Macrocyclic PROTACs: Analysis of the MZ1 structure led to the design of macrocyclic PROTACs, where the linker is cyclized. This approach can constrain the conformation of the PROTAC, potentially improving its properties. researchgate.net

The structural data from MZ1 has transformed PROTAC design from a process of trial-and-error to a more rational, structure-guided endeavor. rsc.org

PROTACDesign Inspiration from MZ1Key FeatureReference
AT1 Structure-based design using MZ1 ternary complexUnusual linker connection improving BRD4 selectivity researchgate.net
Trivalent MZ1 Derivatives Replacing a group on MZ1 with a functionalizable platformContains a handle for further functionalization while retaining activity chemrxiv.org
Macrocyclic PROTAC 1 Analysis of MZ1's linker conformation in the ternary complexCyclized linker for conformational constraint researchgate.net

Potential for Chloroalkane-Tagged PROTACs as Probes in Advanced Chemical Biology Applications

The attachment of a chloroalkane tag to a PROTAC, creating molecules like this compound, generates powerful chemical probes for studying biological systems. nih.govnih.gov This tag utilizes the HaloTag system, where a modified bacterial enzyme (HaloTag) covalently binds to the chloroalkane linker. acs.orgwikipedia.org This rapid and irreversible reaction allows for a wide range of applications in chemical biology. acs.orgresearchgate.net

Target Engagement and Deconvolution: Chloroalkane-tagged compounds can be used to verify direct binding to cellular targets. acs.org By immobilizing the tagged compound on a solid support, interacting proteins can be captured from cell lysates and identified via mass spectrometry, helping to deconvolute the mechanism of action of bioactive compounds. nih.govacs.org

Cell Permeability Assays: A significant challenge in PROTAC development is ensuring adequate cell permeability. The chloroalkane tag has been instrumental in developing quantitative assays, such as the Chloroalkane Penetration Assay (CAPA), to measure the intracellular accumulation of PROTACs. This allows researchers to systematically study structure-permeability relationships and design molecules with improved cell penetration.

Live-Cell Imaging: The chloroalkane tag can be linked to fluorescent dyes. wikipedia.orgworldscientific.com When a protein of interest is fused to the HaloTag protein, the addition of a chloroalkane-tagged fluorescent probe allows for real-time imaging of the protein's localization and dynamics within living cells. acs.org This enables the study of protein translocation and other cellular processes. acs.org

Bioorthogonal Chemistry: Clickable HaloTag ligands, which incorporate a chloroalkane moiety alongside a bioorthogonal reactive group (like an azide (B81097) or tetrazine), expand the utility of this system. worldscientific.com These linkers can enter live cells and facilitate click chemistry reactions with fluorescent dyes, enabling high-quality intracellular labeling for advanced imaging techniques like super-resolution microscopy. worldscientific.com

The development of chloroalkane-tagged probes like this compound provides a versatile toolkit for chemical biologists to explore protein function with high precision and in a cellular context. nih.govacs.org

Q & A

Q. How is the cell permeability of ct-MZ1 experimentally determined, and what metrics are used to quantify it?

The cell permeability of this compound is assessed using the Chloroalkane Penetration Assay (CAPA), which measures fluorescence intensity changes as a function of compound concentration. The CP50 value (concentration at which 50% of cellular targets are engaged) is the key metric. For this compound, the CP50 was reported as 1420 ± 60 nM, indicating moderate permeability compared to analogs like ct-JQ1 (CP50 = 0.00846 ± 0.00038 nM). Normalized fluorescence intensity on the y-axis and log-scale concentration on the x-axis are used to generate dose-response curves, with lower CP50 values reflecting higher permeability .

Q. What structural features of this compound influence its permeability, and how do they compare to related degraders?

this compound’s structure comprises a molecular skeleton with multiple functional groups (left) and a long-chain moiety terminating in two chlorine atoms (right). Comparative studies with ct-JQ1 (shorter chain, single chlorine) reveal that chain length and halogen positioning significantly affect permeability. The longer chain in this compound likely increases steric hindrance, reducing penetration efficiency relative to ct-JQ1. Functional group polarity and hydrogen-bonding potential are additional factors requiring optimization for improved permeability .

Advanced Research Questions

Q. How can researchers systematically address contradictory data in this compound permeability studies across different experimental setups?

Contradictions in permeability data may arise from variations in assay conditions (e.g., cell type, incubation time) or compound handling (e.g., solubility, stability). A robust approach includes:

  • Standardizing protocols : Replicate experiments using identical cell lines and CAPA parameters.
  • Controlling variables : Pre-test compound solubility in assay buffers to avoid aggregation artifacts.
  • Statistical validation : Use error bars (e.g., ± SD) and statistical tests (e.g., t-tests) to confirm reproducibility. Cross-validation with orthogonal methods (e.g., mass spectrometry) can resolve discrepancies .

Q. What methodological challenges arise when comparing this compound’s efficacy to other bivalent degraders in vivo, and how can they be mitigated?

Key challenges include:

  • Pharmacokinetic variability : Differences in tissue distribution and metabolic stability between compounds.
  • Off-target effects : Use proteomics to identify non-specific interactions.
  • Dosage calibration : Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate in vitro CP50 values with in vivo efficacy. Standardized animal models and dose-ranging studies are critical for valid comparisons .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s design for enhanced target engagement without compromising permeability?

SAR strategies include:

  • Functional group modulation : Replace polar groups (e.g., hydroxyls) with bioisosteres (e.g., fluorines) to reduce desolvation penalties.
  • Chain length optimization : Test truncated analogs to balance permeability and binding avidity.
  • Halogen substitution : Evaluate bromine or iodine substitutions to enhance hydrophobic interactions. Computational tools (e.g., molecular dynamics simulations) can predict conformational stability and binding kinetics .

Q. What best practices ensure the reproducibility of this compound permeability studies in academic research?

Reproducibility requires:

  • Detailed protocols : Document CAPA conditions (e.g., cell density, incubation temperature).
  • Compound characterization : Validate purity (>95%) via HPLC and structural integrity via NMR.
  • Independent replication : Collaborate with external labs to confirm findings. Journals like the Beilstein Journal of Organic Chemistry mandate rigorous experimental descriptions to enable replication .

Methodological Guidelines

  • Experimental Design : Use at least three biological replicates and include positive/negative controls (e.g., ct-JQ1 for permeability benchmarks).
  • Data Interpretation : Normalize fluorescence to internal controls (e.g., untreated cells) and report CP50 with confidence intervals.
  • Ethical Compliance : Adhere to institutional guidelines for chemical safety and disposal.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ct-MZ1
Reactant of Route 2
Reactant of Route 2
ct-MZ1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.